An In-depth Technical Guide to Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
An In-depth Technical Guide to Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate (CAS No. 99446-53-4) is a heterocyclic compound that has garnered significant interest in medicinal chemistry. Its pyrazolo[1,5-a]pyridine core structure serves as a versatile scaffold for the synthesis of a wide array of biologically active molecules. This technical guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, and an exploration of its applications in drug discovery and development, with a focus on its role as a key intermediate in the creation of kinase inhibitors for anti-inflammatory and anticancer therapies.
Compound Profile
This section details the key identifiers and physicochemical properties of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.
| Property | Value | Reference |
| CAS Number | 99446-53-4 | [1][] |
| Molecular Formula | C₁₁H₁₂N₂O₃ | [] |
| Molecular Weight | 220.22 g/mol | [] |
| IUPAC Name | ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate | [] |
| Synonyms | 5-Methoxy-pyrazolo[1,5-a]pyridine-3-carboxylic acid ethyl ester | [] |
| Appearance | White solid | [1] |
| Purity | ≥95% (HPLC) | [1][] |
| Storage Conditions | 2-8°C | [1][] |
| InChI Key | HSPHWUOHGCUYBO-UHFFFAOYSA-N | [] |
| SMILES | CCOC(=O)C1=CN=N2C(C=C(OC)C=C2)=C1 | [] |
Synthesis
The synthesis of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is typically achieved through a 1,3-dipolar cycloaddition reaction. The following protocol is a representative method adapted from procedures for analogous compounds.
Experimental Protocol: Synthesis of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate
Materials:
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1-Amino-3-methoxypyridinium salt (e.g., 2,4,6-trimethylbenzenesulfonate)
-
Ethyl propiolate
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Triethylamine (TEA)
-
Dimethylformamide (DMF)
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Ice water
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Dichloromethane (DCM)
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Magnesium sulfate (MgSO₄)
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Silica gel for column chromatography
-
Hexanes
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Ethyl acetate
Procedure:
-
Reaction Setup: To a magnetically stirred suspension of 1-amino-3-methoxypyridinium 2,4,6-trimethylbenzenesulfonate in DMF at ambient temperature, add triethylamine (2.0 equivalents).
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Addition of Reagent: Slowly add ethyl propiolate (2.0 equivalents) dropwise to the reaction mixture.
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Reaction: Stir the mixture vigorously at room temperature for 48 hours.
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Quenching: Slowly quench the reaction by adding the mixture portion-wise to rapidly stirring ice water.
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Precipitation and Filtration: Stir the aqueous mixture at ambient temperature for 10 minutes to allow for complete precipitation. Collect the resulting solid by vacuum filtration.
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Washing: Wash the collected solid with water and air-dry.
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Extraction (if necessary): If a significant amount of product remains in the aqueous filtrate, extract it with dichloromethane (3 x volume of aqueous layer). Combine the organic layers, wash with water, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes to yield the pure Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.
Synthesis Workflow
Caption: General workflow for the synthesis of Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.
Biological Activity and Applications in Drug Discovery
Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate is a valuable building block for the synthesis of compounds with potential therapeutic applications, particularly in oncology and immunology.[3] The pyrazolo[1,5-a]pyridine scaffold is a recognized "privileged structure" in medicinal chemistry, known to interact with various biological targets, most notably protein kinases.[3]
Role as a Kinase Inhibitor Precursor
Derivatives of this compound have been investigated as inhibitors of several kinase families, which are crucial regulators of cellular signaling pathways.[3] Dysregulation of these pathways is a hallmark of many diseases, including cancer and chronic inflammatory conditions.
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PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival.[4] Pyrazolo[1,5-a]pyrimidine derivatives have shown potential as selective inhibitors of PI3K isoforms, such as PI3Kδ, which is implicated in B-cell malignancies and inflammatory diseases.[4][5]
-
MAPK Pathway: The mitogen-activated protein kinase (MAPK) signaling cascade, including ERK, JNK, and p38, is involved in cellular responses to a variety of stimuli and is often hyperactivated in cancer and inflammatory disorders.[6] Compounds derived from the pyrazolo[1,5-a]quinazoline scaffold, a related heterocyclic system, have been shown to target MAPKs.[6]
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Tropomyosin Receptor Kinases (Trks): The pyrazolo[1,5-a]pyrimidine core is found in approved Trk inhibitors like Larotrectinib and Repotrectinib, used in the treatment of cancers with NTRK gene fusions.[7]
Representative Signaling Pathway: PI3K/Akt/mTOR
The following diagram illustrates the central role of the PI3K/Akt/mTOR pathway in cell regulation and highlights where inhibitors derived from Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate may exert their effects.
Caption: Simplified PI3K/Akt/mTOR signaling pathway and the inhibitory action of pyrazolo[1,5-a]pyridine derivatives.
Experimental Protocols for Biological Evaluation
The following are representative protocols for assessing the biological activity of compounds synthesized from Ethyl 5-methoxypyrazolo[1,5-a]pyridine-3-carboxylate.
In Vitro Kinase Inhibition Assay (General Protocol)
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Recombinant human kinase
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase assay buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Preparation: Prepare serial dilutions of the test compound in DMSO.
-
Reaction Mixture: In a 96-well plate, add the kinase, the substrate peptide, and the test compound to the kinase assay buffer.
-
Initiation: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the reaction and detect the amount of product formed (or remaining ATP) using a suitable detection reagent according to the manufacturer's instructions.
-
Data Analysis: Measure the signal using a microplate reader. Calculate the percentage of kinase inhibition for each compound concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
Cell Proliferation Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.
Materials:
-
Human cancer cell line (e.g., HCT-116, MCF-7)
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS)
-
Test compound (dissolved in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition compared to the vehicle control and determine the GI₅₀ (concentration for 50% growth inhibition).
Experimental Workflow for Biological Evaluation
References
- 1. chemimpex.com [chemimpex.com]
- 3. Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Pyrazolo[1,5-a]pyrimidine as a Prominent Framework for Tropomyosin Receptor Kinase (Trk) Inhibitors—Synthetic Strategies and SAR Insights [mdpi.com]
